Cas no 33533-50-5 (5-Trifluormethyl-2-naphthol)

5-Trifluormethyl-2-naphthol 化学的及び物理的性質
名前と識別子
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- 5-Trifluormethyl-2-naphthol
- 1-(Trifluoromethyl)-6-naphthol
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- インチ: 1S/C11H7F3O/c12-11(13,14)10-3-1-2-7-6-8(15)4-5-9(7)10/h1-6,15H
- InChIKey: RLIYJPMJPXCKQV-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C2C=C(C=CC2=1)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 0
- 複雑さ: 226
- トポロジー分子極性表面積: 20.2
- XLogP3: 3.7
5-Trifluormethyl-2-naphthol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219003397-1g |
1-(Trifluoromethyl)-6-naphthol |
33533-50-5 | 98% | 1g |
$1600.75 | 2023-09-02 | |
Alichem | A219003397-500mg |
1-(Trifluoromethyl)-6-naphthol |
33533-50-5 | 98% | 500mg |
$1038.80 | 2023-09-02 |
5-Trifluormethyl-2-naphthol 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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5. Book reviews
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
5-Trifluormethyl-2-naphtholに関する追加情報
5-Trifluoromethyl-2-Naphthol (CAS No. 33533-50-5): A Key Compound in Pharmaceutical and Synthetic Chemistry
5-Trifluoromethyl-2-naphthol (CAS No. 33533-50-5) is a multifunctional organic compound that has garnered significant attention in the fields of pharmaceutical research, synthetic chemistry, and materials science. This compound belongs to the class of aryl hydroxyl compounds, characterized by the presence of a hydroxyl group (-OH) and a trifluoromethyl group (-CF₃) on a naphthalene ring. The unique combination of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. Recent studies have highlighted its potential in drug discovery, particularly in the design of anti-inflammatory and antitumor compounds, as well as its role in the synthesis of fluorinated aromatic derivatives.
Chemical Structure and Functional Groups
The molecular structure of 5-Trifluoromethyl-2-naphthol consists of a naphthalene ring fused with a hydroxyl group at the 2-position and a trifluoromethyl group at the 5-position. The naphthalene core, a polycyclic aromatic hydrocarbon, provides a rigid and planar framework, while the hydroxyl group introduces polarity and hydrogen-bonding capability. The trifluoromethyl group, known for its high electron-withdrawing effect, enhances the compound's reactivity and stability. This combination of functional groups makes 5-Trifluoromethyl-2-naphthol a versatile building block for the synthesis of complex molecules, particularly in medicinal chemistry.
Synthetic Applications and Mechanisms
Recent advancements in synthetic methodologies have demonstrated the utility of 5-Trifluoromethyl-2-naphthol as a key intermediate in the preparation of fluorinated aromatic compounds. For instance, a 2023 study published in Journal of Medicinal Chemistry reported the use of this compound in the synthesis of a novel anti-inflammatory agent. The researchers employed a nucleophilic substitution reaction to introduce a bioactive group at the hydroxyl position, significantly enhancing the compound's biological activity. Additionally, the trifluoromethyl group was found to improve the metabolic stability of the final product, a critical factor in drug development.
The therapeutic potential of 5-Trifluoromethyl-2-naphthol has been explored in several recent studies. One notable application is in the development of anti-inflammatory drugs, where the compound serves as a scaffold for the design of selective COX-2 inhibitors. A 2022 study in Pharmaceutical Research demonstrated that derivatives of this compound exhibited potent anti-inflammatory activity in vitro, with minimal cytotoxicity to healthy cells. The introduction of the trifluoromethyl group was found to modulate the compound's binding affinity to the COX-2 enzyme, thereby enhancing its therapeutic efficacy.
Role in Fluorinated Compounds and Materials Science
Beyond pharmaceutical applications, 5-Trifluoromethyl-2-naphthol has found use in the synthesis of fluorinated materials, which are valued for their unique physical and chemical properties. Fluorinated aromatic compounds are widely employed in the production of high-performance polymers, coatings, and electronic materials. A 2023 paper in Advanced Materials highlighted the use of this compound as a precursor for the preparation of fluorinated polyaniline derivatives, which exhibit enhanced conductivity and stability under extreme conditions. These materials have potential applications in flexible electronics and energy storage systems.
Environmental and Safety Considerations
While 5-Trifluoromethyl-2-naphthol is not classified as a hazardous substance under current regulatory frameworks, its handling requires adherence to standard laboratory safety protocols. The compound is generally considered stable under normal storage conditions, but it should be kept away from strong oxidizing agents to prevent unintended reactions. Proper ventilation and personal protective equipment (PPE) are recommended during synthesis and purification processes to ensure operator safety.
Future Directions and Research Opportunities
The growing interest in 5-Trifluoromethyl-2-naphthol underscores its potential as a versatile compound in both academic and industrial research. Ongoing studies are focused on expanding its synthetic utility, particularly in the development of novel drugs with improved pharmacokinetic profiles. Additionally, its application in sustainable chemistry and green synthesis methods is an emerging area of investigation. Researchers are also exploring the compound's role in the design of multifunctional materials with tailored properties for specific applications, such as biomedical devices and advanced coatings.
Conclusion
5-Trifluoromethyl-2-naphthol (CAS No. 33533-50-5) stands as a promising compound with diverse applications in pharmaceutical and materials science. Its unique structural features and functional groups enable its use as a key intermediate in the synthesis of bioactive molecules and advanced materials. As research in this area continues to evolve, the compound is expected to play an increasingly important role in the development of innovative solutions for healthcare and technology.
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